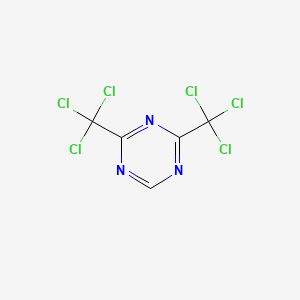

2,4-Bis(trichloromethyl)-1,3,5-triazine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

3599-74-4 |

|---|---|

Molecular Formula |

C5HCl6N3 |

Molecular Weight |

315.8 g/mol |

IUPAC Name |

2,4-bis(trichloromethyl)-1,3,5-triazine |

InChI |

InChI=1S/C5HCl6N3/c6-4(7,8)2-12-1-13-3(14-2)5(9,10)11/h1H |

InChI Key |

QZZJTWAHFMBFSX-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC(=NC(=N1)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2,4 Bis Trichloromethyl 1,3,5 Triazine and Its Derivatives

Established Synthetic Pathways to the Triazine Core Structure

The formation of the 1,3,5-triazine (B166579) ring can be achieved through various established methods. The choice of pathway often depends on the desired substitution pattern and the availability of starting materials. For 2,4-bis(trichloromethyl)-1,3,5-triazine, both the functionalization of a pre-existing triazine core and the cyclization of appropriate precursors are viable routes.

Synthesis from Cyanuric Chloride Precursors via Sequential Nucleophilic Substitution

A cornerstone in the synthesis of substituted 1,3,5-triazines is the use of 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride, as a starting material. mdpi.com The three chlorine atoms on the triazine ring exhibit different reactivities towards nucleophilic substitution, which can be controlled by temperature. daneshyari.com This allows for a stepwise and selective introduction of various functional groups.

The general principle of this methodology involves the sequential displacement of the chlorine atoms with nucleophiles. The first substitution typically occurs at low temperatures (e.g., 0-5°C), the second at room temperature, and the third at elevated temperatures. daneshyari.comnih.gov This difference in reactivity enables the synthesis of mono-, di-, and tri-substituted triazines with a high degree of control. mdpi.comnih.gov A variety of nucleophiles, including those centered on oxygen, nitrogen, and sulfur, can be employed in these reactions. researchgate.net

While this method is widely used for a vast array of substituted triazines, the direct introduction of trichloromethyl groups via nucleophilic substitution on cyanuric chloride is not the most commonly cited pathway for the synthesis of this compound. The more prevalent approach for obtaining this specific substitution pattern involves the cyclization of precursors already containing the trichloromethyl group.

Table 1: Temperature-Controlled Sequential Nucleophilic Substitution on Cyanuric Chloride

| Substitution Step | Typical Reaction Temperature | Product Type |

| First Chlorine Atom | 0-5 °C | Mono-substituted triazine |

| Second Chlorine Atom | Room Temperature | Di-substituted triazine |

| Third Chlorine Atom | Elevated Temperatures | Tri-substituted triazine |

Advanced Synthetic Strategies for Functionalization and Derivatization

Once the this compound core is synthesized, further modifications can be carried out to introduce a range of functionalities. These advanced strategies focus on either substituting the remaining position on the triazine ring or selectively reacting with the trichloromethyl groups.

Introduction of Aromatic and Aliphatic Substituents onto the Triazine Ring

The synthesis of various derivatives of this compound with aromatic substituents has been reported. For instance, compounds such as 2-[2-(4-methoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine, 2-[2-(3,4-dimethoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine, and 2-(1,3-benzodioxol-5-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine have been synthesized. researchgate.netjlu.edu.cn Another example is the synthesis of 2,4-bis(trichloromethyl)-6-(4-methoxy-1-styryl)-s-triazine from 4-methoxybenzaldehyde (B44291) and 2,4-bis(trichloromethyl)-6-methyl-1,3,5-triazine. researchgate.net These examples demonstrate the introduction of complex aromatic and vinyl groups at the 2-position of the triazine ring.

Selective Derivatization of Trichloromethyl Groups

The trichloromethyl groups on the triazine ring are also sites for further chemical modification, primarily through nucleophilic substitution reactions.

The reactivity of the trichloromethyl groups towards nucleophiles allows for the introduction of various substituents. One of the trichloromethyl groups on a 2-substituted-4,6-bis(trichloromethyl)-1,3,5-triazine can be replaced by ammonia (B1221849) and aliphatic amines with relative ease to yield the corresponding amino-1,3,5-triazines and alkylamino-1,3,5-triazines. ndl.go.jp

However, the nucleophilic substitution reaction with arylamines is considerably more challenging. ndl.go.jp A direct reaction is often difficult, necessitating a more elaborate, multi-step process to achieve the desired arylamino derivatives. This process involves:

Hydroxylation: The initial 2-substituted-4,6-bis(trichloromethyl)-1,3,5-triazine is treated with water to convert one of the trichloromethyl groups into a hydroxyl group, forming a 2-substituted-4-hydroxy-6-trichloromethyl-1,3,5-triazine.

Chlorination: The resulting hydroxyl group is then chlorinated, typically using phosphorus oxychloride, to yield a 2-substituted-4-chloro-6-trichloromethyl-1,3,5-triazine.

Nucleophilic Substitution: Finally, the newly introduced chlorine atom can undergo nucleophilic substitution with an arylamine to produce the target 2-substituted-4-arylamino-6-trichloromethyl-1,3,5-triazine. ndl.go.jp

This stepwise approach highlights the nuanced reactivity of the trichloromethyl groups and the strategic considerations required for their selective derivatization.

Oxidation and Reduction Pathways for Functional Group Transformation

The functionalization of the this compound core and its derivatives can be achieved through various oxidation and reduction reactions, allowing for the transformation of existing functional groups to introduce new chemical properties and reactivity. These pathways are crucial for tailoring the molecule for specific applications.

Oxidation Reactions: Oxidation reactions are employed to modify substituents on the triazine ring. For instance, a thioether group attached to the triazine core can be oxidized to a benzyl (B1604629) sulfone. This transformation is significant as it converts the sulfanyl (B85325) group into a good leaving group, facilitating subsequent nucleophilic substitution reactions. daneshyari.com Another example involves the oxidation of derivatives like 2-(4-methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine (B1365473) using oxidizing agents such as potassium permanganate, which can lead to a variety of oxidation products. evitachem.com

Reduction Reactions: Reduction pathways primarily target the modification of the trichloromethyl groups. These highly chlorinated moieties can be chemically altered using suitable reducing agents. For example, lithium aluminum hydride can be used to reduce the trichloromethyl groups, offering a route to different functionalities. evitachem.com This type of transformation can alter the electronic properties and reactivity of the triazine derivative.

Beyond direct oxidation and reduction, the trichloromethyl groups themselves are highly reactive towards nucleophilic substitution. These groups can be displaced by nucleophiles like amines or thiols, providing a versatile method for introducing a wide range of functional groups onto the triazine scaffold. evitachem.comevitachem.com

| Transformation Type | Reactant Group | Product Group | Reagent Example | Significance |

|---|---|---|---|---|

| Oxidation | Thioether | Benzyl sulfone | m-CPBA (meta-chloroperbenzoic acid) | Creates a good leaving group for further substitution. daneshyari.com |

| Oxidation | Styryl group | Various oxidation products | Potassium permanganate | Functional modification of substituents. evitachem.com |

| Reduction | Trichloromethyl (-CCl₃) | Modified methyl groups | Lithium aluminum hydride | Alters electronic properties and reactivity. evitachem.com |

| Nucleophilic Substitution | Trichloromethyl (-CCl₃) | Amine or Thiol derivatives | Amines, Thiols | Introduces diverse functionalities. evitachem.com |

Strategies for Incorporating the Compound into Polymeric Architectures

Derivatives of this compound are notable for their ability to be incorporated into polymeric structures, primarily by acting as highly efficient photoinitiators. evitachem.com Upon exposure to light, particularly near UV or visible wavelengths, these compounds can initiate polymerization reactions. rsc.orgresearchgate.net

The core mechanism involves the cleavage of a carbon-chlorine bond within the trichloromethyl group upon photolysis. This homolytic cleavage generates reactive radical species. evitachem.comresearchgate.net These radicals can then initiate the chain reaction of free radical polymerization for various monomers, such as (meth)acrylates. rsc.orgresearchgate.net This property allows for precise spatial and temporal control over the polymerization process, which is highly valuable in applications like advanced coatings and adhesives. evitachem.com

For instance, 2-(4-methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine has been demonstrated as a versatile and high-performance photoinitiator for the free radical photopolymerization (FRP) of (meth)acrylates when exposed to LED light at 385, 395, or 405 nm. rsc.orgresearchgate.net Its efficiency can be further enhanced when used in combination with additives like amines or iodonium (B1229267) salts. rsc.orgresearchgate.net

Furthermore, combinations such as the R-Cl/iodonium salt/N-vinylcarbazole system can also initiate the cationic polymerization of monomers like epoxides. rsc.orgresearchgate.net Similarly, 2,4,6-tris(trichloromethyl)-1,3,5-triazine (B1294688), in conjunction with benzothiazine dyes, forms an effective two-component photoinitiator system for the free radical polymerization of trimethylolpropane (B17298) triacrylate (TMPTA) under visible light. researchgate.net These strategies effectively integrate the triazine unit into the resulting polymer network.

Optimization of Reaction Conditions and Purification Techniques

Role of Catalysts and Reaction Promoters in Enhancing Synthetic Efficiency

In the functionalization of the triazine core, particularly through nucleophilic substitution, bases are commonly used as reaction promoters or acid scavengers. Tertiary amines like diisopropylethylamine (DIEA) are frequently employed to neutralize the HCl generated during the substitution of chlorine atoms on the triazine ring by nucleophiles such as alcohols, thiols, or amines. nih.govfrontiersin.org

In some synthetic routes, acidic ionic liquids have been utilized as both the solvent and the catalyst. This approach offers advantages such as a simple operational process, mild reaction conditions, and the potential for catalyst recovery and reuse, leading to high product yields of over 90%. google.com

| Catalyst/Promoter Type | Specific Example | Role in Synthesis | Reference |

|---|---|---|---|

| Low-valent Transition Metal System | Titanium chlorido complexes / Mg | Catalyzes cyclotrimerization of nitriles to form the triazine ring. | researchgate.net |

| Tertiary Amine Base | Diisopropylethylamine (DIEA) | Acts as an acid scavenger in nucleophilic substitution reactions. | nih.govfrontiersin.org |

| Acidic Ionic Liquid | - | Serves as both solvent and catalyst in one-pot synthesis. | google.com |

Control of Key Reaction Parameters (Temperature, Solvent Systems, Reaction Time, Atmosphere)

The successful synthesis of this compound and its derivatives is highly dependent on the precise control of key reaction parameters.

Temperature: Temperature is a critical factor for controlling the selectivity of nucleophilic substitutions on a triazine core. For precursors like cyanuric chloride, the degree of substitution can be managed by adjusting the reaction temperature. An empirical rule suggests that mono-substitution occurs at or below 0°C, di-substitution at room temperature, and tri-substitution at temperatures above 60°C. daneshyari.com Specific syntheses of derivatives may require heating to higher temperatures, such as 75°C, to achieve complete conversion. nih.govfrontiersin.org

Solvent Systems: The choice of solvent is crucial for ensuring proper solubility of reagents and influencing reaction pathways. Aprotic and anhydrous solvents like dichloromethane (B109758) (DCM) and tetrahydrofuran (B95107) (THF) are commonly used, especially to prevent the hydrolysis of the highly reactive trichloromethyl groups. evitachem.com

Reaction Time: Reaction times can vary significantly, from minutes to many hours, depending on the specific reactants and conditions. Progress is typically monitored using techniques like thin-layer chromatography (TLC) to determine the point of completion. nih.govfrontiersin.org

Atmosphere: Reactions are often conducted under an inert atmosphere, such as argon, to prevent side reactions with atmospheric moisture and oxygen, which could decompose sensitive reagents or intermediates. evitachem.comnih.gov Maintaining anhydrous conditions is particularly important to protect the integrity of the trichloromethyl groups. evitachem.comevitachem.com

Advanced Purification and Isolation Methods for High Purity Materials

Achieving high purity is essential for the application of this compound derivatives, particularly in fields like microelectronics. A combination of extraction, chromatography, and recrystallization techniques is employed.

Work-up and Extraction: Following the reaction, a standard work-up procedure often involves partitioning the reaction mixture between an organic solvent (e.g., CH₂Cl₂) and an aqueous solution, such as saturated sodium chloride or sodium bicarbonate, to remove inorganic byproducts and unreacted polar reagents. nih.gov The organic layer is then dried using a drying agent like magnesium sulfate (B86663) (MgSO₄) before solvent evaporation. frontiersin.orgnih.gov

Chromatography: Flash chromatography is a widely used method for purifying crude products. nih.gov Various solvent systems, typically mixtures of non-polar and moderately polar solvents like hexane/ethyl acetate (B1210297) or hexane/dichloromethane, are used as the mobile phase to separate the desired compound from impurities. nih.gov

Recrystallization: For solid compounds, recrystallization is a powerful technique for achieving high purity. The crude product is dissolved in a suitable hot solvent or solvent mixture (e.g., 80% methanol (B129727) aqueous solution, hot toluene, or cyclohexane) and allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the solution. researchgate.netgoogle.comnih.gov This method can yield products with very high purity (e.g., HPLC ≥ 99.5%). google.com

Purity Validation: The purity of the final product is validated using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). frontiersin.org The chemical structure is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS). nih.gov

Reaction Mechanisms and Photochemical Behavior of 2,4 Bis Trichloromethyl 1,3,5 Triazine Systems

Fundamental Reactivity of the Trichloromethyl Groups

The two trichloromethyl groups attached to the 1,3,5-triazine (B166579) ring are the primary sites of a variety of chemical transformations, including nucleophilic attack and redox reactions. Their reactivity is significantly influenced by the electron-withdrawing nature of the triazine core.

Nucleophilic Reactivity and Substitution Dynamics on the Trichloromethyl Centers

The carbon atoms of the trichloromethyl groups are highly electrophilic due to the presence of three electron-withdrawing chlorine atoms and the connection to the electron-deficient triazine ring. However, direct nucleophilic substitution at this carbon center is sterically hindered. byjus.com Instead, a more nuanced reactivity is observed where the chlorine atoms themselves can act as electrophilic centers.

Recent studies have highlighted the role of σ-holes on the chlorine atoms of trichloromethyl groups when attached to an electron-withdrawing moiety. rsc.orgresearchgate.net These regions of positive electrostatic potential on the chlorine atoms can interact with nucleophiles, particularly soft nucleophiles like sulfur-containing compounds. This interaction can lead to the abstraction of a chlorine atom, leaving behind a dichloromethyl carbanion. This carbanion can then undergo further reactions. This mechanism represents a departure from the classical view of nucleophilic attack on the carbon atom and opens up new avenues for the functionalization of the trichloromethyl group. rsc.orgresearchgate.net

While direct substitution at the carbon is difficult, under certain conditions, the entire trichloromethyl group can be displaced by nucleophiles. For example, the reaction of 2,4,6-tris(trichloromethyl)-1,3,5-triazine (B1294688) with arylamines can lead to the substitution of a trichloromethyl group. rsc.org

Redox Chemistry Involving the Chlorinated Substituents

The redox chemistry of 2,4-bis(trichloromethyl)-1,3,5-triazine is characterized by the cleavage of the carbon-chlorine bonds, which can occur through either homolytic or heterolytic pathways, often initiated by photochemical or electrochemical means.

Upon direct or sensitized photoexcitation, particularly in nonpolar solvents, the primary photochemical event is the homolysis of a C-Cl bond, generating a dichloromethyl radical and a chlorine atom. epa.gov This free radical pathway is a key aspect of the compound's use as a photoinitiator for radical polymerization.

In polar solvents, a competing ionic pathway becomes significant. Direct excitation of 2-(4'-methoxynaphthyl)-4,6-bis(trichloromethyl)-1,3,5-triazine in acetonitrile (B52724) leads to the heterolytic cleavage of a C-Cl bond, forming a carbocation and a chloride ion. acs.orgacs.org As mentioned earlier, this process is much more efficient from the triplet state, which can be populated via triplet-triplet energy transfer. acs.orgacs.org The generation of acidic species like HCl from these photochemical reactions is a notable feature of this class of compounds. jlu.edu.cn

The electrochemical reduction of chlorinated aromatic compounds typically involves the sequential transfer of electrons to the C-Cl bonds, leading to their cleavage. While specific studies on the electrochemical reduction of this compound are not extensively detailed in the provided results, the general mechanism involves the formation of a radical anion upon the first electron transfer, which then fragments to release a chloride ion and form an organic radical. This radical can then be further reduced. The reduction potential is influenced by the nature of the aromatic system and the number and position of the chlorine atoms. researchgate.net

Intramolecular and Intermolecular Interactions Influencing Reactivity

The reactivity of this compound is not solely determined by its covalent structure but is also influenced by a range of non-covalent intramolecular and intermolecular interactions. These interactions can affect the molecule's conformation, electronic properties, and how it interacts with other molecules in its environment.

Intramolecular Interactions: The primary intramolecular interactions are electronic in nature. The strong electron-withdrawing character of both the 1,3,5-triazine ring and the trichloromethyl groups creates a highly electron-deficient system. This electronic pull is crucial in activating the C-Cl bonds for both homolytic and heterolytic cleavage. Furthermore, the presence of σ-holes on the chlorine atoms of the trichloromethyl groups is a significant intramolecular feature that dictates their electrophilic character and reactivity towards nucleophiles. rsc.orgresearchgate.net

Intermolecular Interactions: In the solid state and in solution, this compound can participate in various intermolecular interactions. Halogen bonding, an interaction where a halogen atom acts as an electrophilic center (the σ-hole), can occur between the chlorine atoms of the trichloromethyl groups and Lewis bases. nih.gov Hydrogen bonding can also play a role, particularly in the presence of protic solvents or other molecules with hydrogen bond donor capabilities, interacting with the nitrogen atoms of the triazine ring. nih.gov In the crystalline state, Cl…Cl and C-H…Cl interactions are also possible, influencing the crystal packing. researchgate.net These intermolecular forces can influence the accessibility of the reactive sites on the molecule and can play a role in the kinetics and mechanism of its reactions. The nature of the solvent can also significantly impact the reaction pathway, as seen in the preference for homolytic cleavage in nonpolar solvents and heterolytic cleavage in polar solvents. acs.orgacs.orgepa.gov

Advanced Applications in Organic Synthesis and Materials Science

Photoinitiator Systems in Advanced Photopolymerization

Derivatives of 2,4-bis(trichloromethyl)-1,3,5-triazine, such as 2-(4-methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine (B1365473), have emerged as versatile and high-performance photoinitiators. rsc.orgresearchgate.net They are particularly effective when used with near-UV or visible LED light sources, which are more energy-efficient and safer than traditional mercury UV lamps. rsc.orgresearchgate.net

2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine (R-Cl) functions as an efficient Type I cleavable photoinitiator for the free radical photopolymerization (FRP) of (meth)acrylates. rsc.orgresearchgate.net Upon exposure to LED irradiation at wavelengths of 385, 395, or 405 nm, the molecule undergoes cleavage to generate radicals that initiate the polymerization chain reaction. rsc.orgresearchgate.net

The photoinitiation ability of this triazine derivative, both alone and in combination with additives like amines or iodonium (B1229267) salts, has been shown to be superior to that of well-known commercial photoinitiators such as bisacylphosphine oxide (BAPO) and 2,4,6-trimethylbenzoyl-diphenyl-phosphineoxide (TPO) for the FRP of methacrylates under air at 405 nm. rsc.orgresearchgate.net The efficiency of these photoinitiating systems is influenced by the specific monomer used, with the interplay of functional groups, double bond concentration, and formulation fluidity determining the polymerization rate and final conversion. anu.edu.au For instance, in the polymerization of a Bis-GMA/TEGDMA blend, the triazine initiator R-Cl demonstrates better performance than BAPO under a 400 nm LED. anu.edu.au Two-component photoinitiator systems, such as those combining benzothiazine dyes with 2,4,6-tris(trichloromethyl)-1,3,5-triazine (B1294688), have also proven effective for the free radical polymerization of monomers like trimethylolpropane (B17298) triacrylate (TMPTA) under visible light. researchgate.net

Table 1: Comparison of Photoinitiator Performance in Free Radical Photopolymerization

| Photoinitiator System | Monomer | Light Source | Performance Highlight |

|---|---|---|---|

| 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine (R-Cl) | Methacrylates | LED @ 405 nm | Higher initiation ability than BAPO and TPO under air. rsc.orgresearchgate.net |

| R-Cl | Bis-GMA/TEGDMA | LED @ 400 nm | Better photoinitiating ability than BAPO. anu.edu.au |

| Benzothiazine Dyes / 2,4,6-Tris(trichloromethyl)-1,3,5-triazine (Tz) | Trimethylolpropane triacrylate (TMPTA) | Visible Light | Effective initiation via photosensitization. researchgate.net |

While triazine derivatives alone primarily initiate free-radical polymerization, they can be adapted to initiate cationic polymerization when used in multi-component systems. The combination of 2-(4-methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine with an iodonium salt and N-vinylcarbazole can effectively initiate the cationic polymerization of epoxides in the 385–405 nm range. rsc.orgresearchgate.net The interaction between the components under light irradiation generates the necessary cationic species to open the epoxy rings and propagate the polymerization. rsc.orgresearchgate.netresearchgate.net This approach extends the utility of triazine-based initiators to another important class of monomers used in industrial coatings and adhesives. eu-japan.eu

The high efficiency of triazine-based photoinitiators under visible light LEDs makes them highly suitable for applications in additive manufacturing, commonly known as 3D printing. anu.edu.aumdpi.com The rapid curing (polymerization) they enable is essential for the layer-by-layer fabrication process in 3D printing technologies. anu.edu.au 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine, in particular, has been successfully used to guide the 3D printing of materials based on monomers like dipropylene glycol diacrylate (DPGDA). anu.edu.au Their effectiveness contributes to the production of high-resolution, mechanically robust 3D printed objects.

A significant concern with photoinitiators in applications such as food packaging and biomedical materials is their potential to migrate out of the cured polymer. researchgate.netdntb.gov.ua To address this, researchers have designed polymerizable and polymeric photoinitiators based on the triazine structure. researchgate.netdntb.gov.ua

A methacrylate-functionalized triazine derivative, 2-(((4-(2-(4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl)vinyl)phenoxy)carbonyl)amino)ethyl methacrylate (B99206) (CT), was synthesized for this purpose. mdpi.comresearchgate.net This compound can be copolymerized with the primary monomer, covalently bonding it into the polymer network and thus significantly reducing its ability to migrate. researchgate.netdntb.gov.ua Furthermore, a polymeric version (pCT) was created through Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. researchgate.netdntb.gov.ua Both CT and pCT have demonstrated excellent migration stability compared to the non-polymerizable parent compound, 2-(4-methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine (MT). researchgate.netdntb.gov.ua

Table 2: Migration Stability of Triazine-Based Photoinitiators

| Photoinitiator | Type | Migration Ratio (vs. MT-based polymer) |

|---|---|---|

| LED @ 400 nm | ||

| 2-(((4-(2-(4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl)vinyl)phenoxy)carbonyl)amino)ethyl methacrylate (CT) | Polymerizable | 1/3-fold |

| Polymerized CT (pCT) | Polymeric | 1/14-fold |

| LED @ 410 nm | ||

| 2-(((4-(2-(4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl)vinyl)phenoxy)carbonyl)amino)ethyl methacrylate (CT) | Polymerizable | 1/2-fold |

| Polymerized CT (pCT) | Polymeric | 1/6-fold |

Data sourced from research on visible-light-sensitive polymerizable and polymeric triazine-based photoinitiators. dntb.gov.ua

Role as a Versatile Synthetic Reagent and Building Block

The 1,3,5-triazine (B166579) ring, particularly when functionalized with reactive groups like chlorine atoms as in 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), serves as a fundamental scaffold for synthesizing a wide array of complex organic molecules. researchgate.netresearchgate.net The chlorine atoms on the triazine core can be substituted sequentially by various nucleophiles (containing N, O, or S) under controlled conditions. researchgate.netmdpi.com This stepwise substitution allows for the precise construction of di- and tri-substituted triazines with diverse functionalities. researchgate.netresearchgate.net

This synthetic versatility makes the 1,3,5-triazine core a valuable building block in combinatorial chemistry and for creating libraries of compounds for drug discovery. researchgate.net It has been used as a central connector to build peptide dendrimers for antimicrobial applications and as a core structure for developing new therapeutics. mdpi.com The principles used for modifying cyanuric chloride are applicable to this compound, where the trichloromethyl groups can also serve as points for chemical transformation, enabling its use as a precursor for fine chemicals and complex heterocyclic systems. evitachem.com

Utilization as a Source of Highly Chlorinated Derivatives for Subsequent Chemical Transformations

The chemical structure of this compound is characterized by two highly electrophilic trichloromethyl (-CCl₃) groups attached to the triazine core. This feature makes the compound a valuable precursor for a variety of highly chlorinated derivatives through subsequent chemical transformations. The reactivity of the C-Cl bonds in the trichloromethyl groups, as well as the potential for substitution on the triazine ring itself, allows for the synthesis of complex molecules.

The primary route for creating derivatives involves nucleophilic substitution reactions. evitachem.com The significant electron-withdrawing nature of the triazine ring enhances the electrophilicity of the carbon atoms in the -CCl₃ groups, making them susceptible to attack by nucleophiles. While the parent compound 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) is well-known for the sequential substitution of its chlorine atoms at different temperatures, derivatives like this compound offer a different synthetic handle. researchgate.net The reactions often target the modification of the third position on the triazine ring or the transformation of the trichloromethyl groups themselves.

Research has shown that trichloromethyl-1,3,5-triazine derivatives readily react with various nucleophiles, including amines, to yield a range of substituted products. acs.org These reactions pave the way for the creation of a library of compounds where the triazine core acts as a scaffold. For instance, by reacting this compound with different nucleophiles, it is possible to introduce diverse functional groups, leading to molecules with tailored chemical and physical properties. This stepwise and controlled reaction capability is fundamental to its use as a building block in combinatorial chemistry and for the development of new functional materials. nih.gov

The synthesis of various 2,4,6-trisubstituted-1,3,5-triazines from chlorinated precursors demonstrates the versatility of the triazine scaffold in generating molecular diversity. nih.gov By employing sequential substitution strategies, researchers can introduce oxygen-, nitrogen-, and sulfur-centered nucleophiles to create both symmetric and non-symmetric derivatives. nih.gov This controlled synthesis is crucial for producing complex chlorinated intermediates that are not easily accessible through other methods and which serve as key components for the specialty materials discussed in the following sections.

Intermediate in the Production of Specialty Organic Materials

This compound and its immediate derivatives serve as crucial intermediates in the synthesis of high-performance specialty organic materials, particularly in the field of photochemistry. Their primary application is in the production of photoacid generators (PAGs) and photoinitiators, which are essential components in photolithography, 3D printing, and the curing of coatings and adhesives. evitachem.com

Upon exposure to light, particularly UV radiation, the trichloromethyl groups can undergo homolytic cleavage to generate radicals, which subsequently lead to the formation of a strong acid (HCl). This property makes these triazine compounds effective PAGs. evitachem.com These generated acids can then catalyze subsequent chemical reactions, such as the deblocking of protecting groups in chemically amplified photoresists. jlu.edu.cn

Several novel photoacid generators have been synthesized using a bis(trichloromethyl)-1,3,5-triazine core. jlu.edu.cn For example, derivatives have been designed that incorporate other functional groups to enhance their photochemical properties, such as absorption characteristics and acid-generating efficiency. jlu.edu.cn One such derivative, 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine, is a well-documented photoinitiator used in free-radical photopolymerization. rsc.orgresearchgate.net It is noted for its high performance under near-UV or visible LED light sources, making it a versatile component for modern curing technologies. rsc.orgresearchgate.net Research has demonstrated that this compound can be more effective than some commercial photoinitiators, especially for the polymerization of methacrylates under air. researchgate.net

The table below summarizes examples of specialty organic materials synthesized using a this compound backbone.

| Derivative Name | Abbreviation | Specialty Application | Key Finding | Reference |

|---|---|---|---|---|

| 1-{4'-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl][1,1'-biphenyl]-4-yl}-O-acetyloxime ethanone | TZ4 | Photoacid Generator (PAG) | Exhibits excellent radical-generating efficiency and acid-forming performance. | jlu.edu.cn |

| 2-[2-(4-methoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine | TZ1 | Photoacid Generator (PAG) | Studied for its photo-acid generation capabilities. | jlu.edu.cn |

| 2,4-Bis(trichloromethyl)-6-(4-methoxy-1-styryl)-s-triazine | BMT | UV Photoinitiator | Highly efficient initiator for the photopolymerization of diacrylate and triacrylate monomers. | researchgate.net |

| 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine | R-Cl | Photoinitiator for LED | Versatile high-performance photoinitiator under LED exposure at 385, 395, or 405 nm. | rsc.orgresearchgate.net |

Development of Novel Materials with Tailored Functionalities via Triazine Integration

The integration of the 1,3,5-triazine moiety, particularly from precursors like this compound, is a strategic approach for developing novel materials with precisely tailored functionalities. The triazine ring serves as a robust, planar, and electron-deficient core that can be systematically functionalized to influence the electronic, optical, and thermal properties of the final material. semanticscholar.orgrsc.org

In materials science, the triazine core is exploited to create everything from hyper-branched polymers and dendrimers to advanced photoinitiating systems. researchgate.netrsc.org The ability to substitute the groups on the triazine ring allows for the construction of complex molecular architectures. For example, polymers based on a 1,3,5-triazine framework have been synthesized and used for applications such as the immobilization of silver nanoparticles. semanticscholar.org The incorporation of aromatic rings onto the triazine core in these polymers was found to significantly increase their thermal stability. semanticscholar.org

The development of advanced photoinitiator systems is a prominent area where triazine integration has led to novel materials. By combining a 2,4,6-tris(trichloromethyl)-1,3,5-triazine unit with benzothiazine dyes, researchers have created effective two-component photoinitiators for free radical polymerization under visible light. researchgate.net In these systems, the triazine component acts as the electron acceptor in a photoredox pair, leading to the generation of initiating radicals. researchgate.net This approach allows for the development of materials that can be cured using low-energy visible light sources, which is advantageous for many industrial and biomedical applications.

The functionalization of the triazine ring also allows for the creation of photo- and electroluminescent materials. rsc.org Star-shaped arylvinyl derivatives of 1,3,5-triazine have been investigated for their photoluminescence properties and their potential use in fluorescent sensors. rsc.org The future of triazine-based functional materials is linked to the design of more advanced molecules for applications in organic light-emitting diodes (OLEDs), thermally activated delayed fluorescence (TADF) materials, and nonlinear optical (NLO) materials. rsc.org

The table below highlights examples of material functionalities achieved through the integration of the triazine core.

| Material Type | Triazine Derivative Used | Tailored Functionality | Application Area | Reference |

|---|---|---|---|---|

| Photoinitiating System | 2,4,6-Tris(trichloromethyl)-1,3,5-triazine with Benzothiazine Dyes | Visible light-induced free radical polymerization. | Polymer coatings, adhesives. | researchgate.net |

| Functional Polymer | s-Triazine-based copolymers | Enhanced thermal stability and immobilization of nanoparticles. | Nanocomposites, catalysis. | semanticscholar.org |

| LED Photoinitiator System | 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine | High-efficiency polymerization under near-UV/visible LEDs. | 3D printing, advanced manufacturing. | researchgate.net |

| Electroluminescent Materials | Functionalized 1,3,5-triazine derivatives | Components for OLEDs, TADF materials, and NLO materials. | Organic electronics, photonics. | rsc.org |

Spectroscopic and Computational Characterization of 2,4 Bis Trichloromethyl 1,3,5 Triazine

Advanced Spectroscopic Analysis Techniques

Spectroscopic analysis is fundamental to elucidating the structural and electronic properties of 2,4-bis(trichloromethyl)-1,3,5-triazine. Each technique offers a unique window into the molecule's behavior and characteristics.

The key vibrational modes include the stretching and bending of the C=N and C-N bonds within the triazine ring, as well as the C-H bond associated with the unsubstituted carbon at position 6. The characteristic band for the C=N bonds of the s-triazine heterocycle is typically observed in the region of 1521–1596 cm⁻¹. nih.gov The trichloromethyl groups give rise to strong absorptions corresponding to C-Cl bond stretching. Theoretical calculations using Density Functional Theory (DFT) can be employed to predict and assign these vibrational frequencies with high accuracy. nih.gov

Table 1: Characteristic Infrared (IR) Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description |

| C-H Stretching | 3100-3000 | Stretching of the C-H bond on the triazine ring. |

| C=N Stretching | 1600-1500 | Stretching vibrations of the carbon-nitrogen double bonds within the triazine ring. nih.gov |

| C-N Stretching | 1400-1300 | Stretching vibrations of the carbon-nitrogen single bonds within the triazine ring. |

| C-Cl Stretching | 850-550 | Strong absorptions from the stretching of the carbon-chlorine bonds in the -CCl₃ groups. |

| Ring Bending | 800-600 | Out-of-plane bending modes of the triazine ring. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of this compound by providing information about the chemical environment of the hydrogen and carbon nuclei.

¹H NMR: The ¹H NMR spectrum is expected to be simple, showing a single signal for the proton attached to the C6 position of the triazine ring. The chemical shift of this proton is influenced by the electronegativity of the nitrogen atoms in the aromatic ring, typically appearing in the downfield region. For comparison, in related 2,4-dichloro-6-substituted s-triazines, aromatic protons appear around 7.24 ppm. nih.govfrontiersin.org

¹³C NMR: The ¹³C NMR spectrum provides insight into the carbon framework. Distinct signals are expected for the three types of carbon atoms: the two equivalent carbons bearing the trichloromethyl groups (C2, C4), the unsubstituted carbon (C6), and the two equivalent carbons of the trichloromethyl groups (-CCl₃). The carbons of the triazine ring are significantly deshielded due to the adjacent electronegative nitrogen atoms. The parent 1,3,5-triazine (B166579) shows a ¹³C signal at approximately 166.3 ppm. spectrabase.com The trichloromethyl-substituted carbons would appear at a different shift, as would the carbon in the -CCl₃ group itself. For example, in 2,4-dichloro-6-phenethoxy-1,3,5-triazine, the triazine carbons are observed at 170.9 and 172.5 ppm. nih.govfrontiersin.org

Table 2: Predicted NMR Chemical Shifts (δ) for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | C6-H | ~8.5 - 9.5 | Singlet |

| ¹³C | C 2, C 4 | ~170 - 180 | Singlet |

| ¹³C | C 6 | ~165 - 170 | Singlet |

| ¹³C | -C Cl₃ | ~90 - 100 | Singlet |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Properties

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. uzh.ch For this compound, the absorption spectrum is dominated by electronic transitions within the π-system of the triazine ring.

The primary transitions are π → π* and n → π. libretexts.org The π → π transitions are typically high-energy and result in strong absorption bands, while the n → π* transitions, involving the non-bonding electrons on the nitrogen atoms, are lower in energy and have weaker absorption intensity. The presence of the electron-withdrawing trichloromethyl groups can cause a slight shift in the absorption maxima compared to the parent triazine molecule. For a related compound, 2-(4-methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine (B1365473), a broad UV absorption range of 200-430 nm is reported. lotchemistry.com

Table 3: Expected Electronic Transitions for this compound

| Transition Type | Wavelength Range (nm) | Description |

| π → π | 200 - 270 | High-intensity absorption due to excitation of π-bonding electrons to anti-bonding π orbitals. |

| n → π | 270 - 350 | Lower-intensity absorption involving the promotion of non-bonding electrons from nitrogen to anti-bonding π orbitals. |

Laser Flash Photolysis and Time-Resolved Emission Spectroscopy for Transient Species Detection and Photophysical Kinetics

Laser flash photolysis and time-resolved emission spectroscopy are powerful techniques for studying the short-lived excited states and reactive intermediates generated upon photoexcitation. For this compound, these methods are crucial for understanding its function as a photoinitiator or photoacid generator.

Upon absorption of UV light, the molecule is promoted to an excited singlet state, which can then undergo intersystem crossing to a triplet state. The primary photochemical event is the cleavage of a C-Cl bond in one of the trichloromethyl groups. acs.org

In nonpolar solvents , this cleavage is typically homolytic, generating a trichloromethyl radical (•CCl₃) and a chlorine radical (•Cl).

In polar solvents , heterolytic cleavage is favored, leading to the formation of a triazinyl-dichloromethyl carbocation and a chloride anion (Cl⁻). acs.org

Laser flash photolysis allows for the direct observation of the absorption spectra of these transient species (radicals and cations), while time-resolved emission spectroscopy can monitor the decay kinetics of the excited states. These studies reveal the quantum yields of radical formation and the lifetimes of the intermediates, which are critical parameters for its applications in photopolymerization. acs.org

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive technique for the detection and characterization of species with unpaired electrons, such as free radicals. Since the primary photochemical process of this compound involves the formation of radical intermediates, ESR is an essential analytical tool.

The direct detection of the primary radicals (•CCl₃ and •Cl) can be challenging due to their high reactivity and short lifetimes. Therefore, the spin trapping technique is employed. nih.gov This involves adding a "spin trap" molecule, such as phenyl-N-tert-butylnitrone (PBN), to the solution during photolysis. researchgate.net The transient radicals react with the spin trap to form more stable and persistent nitroxide radicals, known as spin adducts. These spin adducts have characteristic ESR spectra, and the analysis of their hyperfine coupling constants allows for the unambiguous identification of the original transient radicals. nih.govresearchgate.net This method provides conclusive evidence for the homolytic cleavage of the C-Cl bond upon irradiation. researchgate.net

Advanced Computational Chemistry Investigations

Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides powerful tools for complementing and interpreting experimental spectroscopic data. tandfonline.comtandfonline.com For this compound, DFT calculations can predict a wide range of molecular properties with high accuracy.

Key applications include:

Geometry Optimization: Determining the most stable three-dimensional structure of the molecule, including bond lengths and angles.

Vibrational Analysis: Calculating the theoretical IR and Raman spectra. This aids in the assignment of experimental vibrational bands to specific molecular motions. nih.govtandfonline.com

NMR Chemical Shift Prediction: Calculating the ¹H and ¹³C NMR chemical shifts, which is invaluable for confirming structural assignments made from experimental spectra. tandfonline.com

Electronic Structure Analysis: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra (UV-Vis), including the energies and oscillator strengths of different electronic transitions. researchgate.net Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) provides insight into the molecule's reactivity and the nature of its electronic excitations. researchgate.net

These computational investigations provide a theoretical framework that enhances the understanding of the spectroscopic data, offering a more complete picture of the molecule's structure, properties, and photochemical behavior.

Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying multi-electron systems. mdpi.com By focusing on the electron density rather than the complex many-body wave function, DFT allows for the precise calculation of a molecule's ground-state properties. mdpi.com

For this compound, DFT calculations are instrumental in determining its most stable three-dimensional arrangement, a process known as geometry optimization. arxiv.org These calculations yield crucial data on bond lengths, bond angles, and dihedral angles that define the molecule's structure. The accuracy of these predictions is highly dependent on the chosen functional and basis set. mdpi.com

Furthermore, DFT is employed to elucidate the electronic structure, providing insights into the distribution of electrons within the molecule. Key parameters derived from DFT, such as molecular orbital energies (notably the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), atomic charge distributions, and the molecular electrostatic potential (MEP), are vital for predicting reactivity. mdpi.com The energy gap between the HOMO and LUMO, for instance, is a critical indicator of chemical reactivity and stability. mdpi.com For related triazine compounds, DFT has been used to predict stable conformations and crystal structures, demonstrating its utility in forecasting the properties of yet-to-be-synthesized materials. rsc.orgmdpi.com

| Atomic Charges | Calculated charge distribution on each atom. | Reveals electrophilic (positive) and nucleophilic (negative) centers, crucial for predicting reaction mechanisms. |

This table is illustrative, showing the types of data generated by DFT calculations. Specific values for this compound would require dedicated computational studies.

Molecular Orbital (MO) Calculations for Understanding Reaction Pathways and Charge Distribution

Molecular Orbital (MO) theory provides a detailed picture of how atomic orbitals combine to form molecular orbitals, which are spread across the entire molecule. Calculations based on MO theory are essential for understanding chemical bonding, electronic transitions (like those observed in UV-visible spectroscopy), and reaction mechanisms.

In the context of this compound and its derivatives, MO calculations have been used to investigate photochemical reactions. rsc.org For example, the primary photochemical event for many triazines bearing trichloromethyl groups is the cleavage of a carbon-chlorine (C-Cl) bond. researchgate.net MO calculations can model this process, helping to understand the energy requirements and the nature of the resulting radical species. rsc.org

Natural Bond Orbital (NBO) analysis, a method related to MO theory, is used to study charge transfer and electron delocalization within the molecule. For the related compound 2,4,6-trichloro-1,3,5-triazine (TCT), NBO analysis has shown how the atomic charge on the chlorine atoms influences their reactivity towards nucleophiles. krisp.org.za A similar analysis for this compound would reveal the charge distribution on the trichloromethyl groups and the triazine ring, providing a deeper understanding of its reactivity and intermolecular interactions.

Theoretical Studies on Tautomerism and Conformational Isomerization

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. While this compound itself is not expected to exhibit significant tautomerism, theoretical studies are crucial for analyzing derivatives where tautomerism is possible, such as those with amino, hydroxyl, or acylmethyl substituents. nih.govacademie-sciences.fracademie-sciences.fr DFT calculations can accurately predict the relative stabilities of different tautomeric forms in various environments (gas phase or in solution), which is essential for understanding a compound's biological activity and chemical behavior. nih.govresearchgate.net

Conformational isomerization involves the rotation around single bonds, leading to different spatial arrangements (conformers) of a molecule. For substituted triazines, particularly those with bulky groups like trichloromethyl, restricted rotation around the bond connecting the substituent to the triazine ring can occur. mdpi.com Theoretical calculations can determine the energy barriers for this rotation, predicting whether different conformers can be isolated or if they rapidly interconvert at room temperature. mdpi.com

Prediction and Analysis of Non-Linear Optical Properties

Non-linear optical (NLO) materials have properties that change with the intensity of incident light, making them valuable for applications in optoelectronics and photonics. scirp.org Computational methods, particularly DFT, are widely used to predict the NLO properties of molecules. The key parameter for assessing NLO response is the first hyperpolarizability (β). researchgate.net

Theoretical studies on various 1,3,5-triazine derivatives have shown that their NLO properties can be influenced by factors like electron donor-acceptor groups and molecular symmetry. researchgate.net For this compound, computational analysis would involve calculating its hyperpolarizability to assess its potential as an NLO material. The presence of the electron-withdrawing trichloromethyl groups and the π-conjugated triazine ring could contribute to significant NLO activity.

Synergistic Integration of Experimental Observations with Theoretical Models

The true power of computational characterization is realized when it is integrated with experimental data. Theoretical models provide a molecular-level interpretation of macroscopic observations from techniques like NMR, IR, and UV-visible spectroscopy.

For instance, vibrational frequencies calculated using DFT can be correlated with experimental IR and Raman spectra, allowing for precise assignment of spectral bands to specific molecular motions. researchgate.net Similarly, theoretical calculations of electronic transitions (using Time-Dependent DFT, or TD-DFT) can be compared with experimental UV-visible absorption spectra to understand the nature of the electronic excitations. researchgate.netd-nb.info In the study of reaction mechanisms, computational modeling can map out potential energy surfaces and identify transition states, providing a detailed picture that explains experimentally observed product distributions and reaction rates. This synergy allows for a comprehensive understanding of the structure, properties, and reactivity of this compound.

Future Research Directions and Emerging Paradigms

Exploration of Novel and Sustainable Synthetic Pathways

The conventional synthesis of triazine derivatives often relies on cyanuric chloride and can involve harsh reaction conditions. nih.govmdpi.com Future research is increasingly focused on developing "green" and more efficient synthetic protocols that align with the principles of sustainable chemistry.

Key areas of exploration include:

Microwave-Assisted and Ultrasound-Assisted Synthesis: These techniques have demonstrated significant potential for synthesizing 1,3,5-triazine (B166579) derivatives. mdpi.comnih.gov Sonochemical methods, for instance, can drastically reduce reaction times from hours to minutes while maintaining high yields and enabling synthesis in aqueous media, which minimizes the use of organic solvents. nih.govmdpi.com

Catalyst Development: The use of phase-transfer catalysts has been shown to improve process efficiency in microwave-assisted synthesis. mdpi.com Future work will likely involve the discovery and optimization of new catalytic systems that are more efficient, recyclable, and environmentally benign.

Alternative Starting Materials: Research into alternatives to cyanuric chloride could open up new synthetic routes with different reactivity and selectivity profiles, potentially leading to novel triazine structures. nih.gov

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and control over reaction parameters. Applying this technology to triazine synthesis could lead to more efficient and reproducible manufacturing processes.

A comparative look at traditional versus emerging synthetic methods highlights the drive towards sustainability:

| Feature | Conventional Method | Green/Sustainable Method |

| Energy Source | Thermal heating (reflux) | Microwaves, Ultrasound |

| Reaction Time | Hours (e.g., 5-6 hours) | Minutes (e.g., 5-35 minutes) mdpi.com |

| Solvents | Often organic solvents | Aqueous media, minimal organic solvents nih.gov |

| Yield | Moderate (e.g., ~69%) | High (e.g., >75% to 96%) mdpi.com |

| Process Control | Standard batch control | Precise control, enhanced safety |

Development of Next-Generation Photoinitiator Systems with Enhanced Performance and Environmental Profiles

2,4-Bis(trichloromethyl)-1,3,5-triazine derivatives are highly effective photoinitiators, particularly for free-radical polymerization. researchgate.net Future research is aimed at creating next-generation systems with improved characteristics.

Enhanced Migration Stability: A significant concern with photoinitiators is their potential to leach from the cured polymer, which is particularly problematic in applications like food packaging and biomedical devices. mdpi.com To address this, researchers are designing polymerizable and polymeric photoinitiators. By incorporating a reactive group (like methacrylate) onto the triazine molecule, it can be covalently bonded into the polymer network, drastically reducing migration. mdpi.comresearchgate.net For example, a polymerized triazine-based photoinitiator (pCT) showed significantly lower leachability compared to its non-polymerizable analogue. mdpi.com

Visible Light Sensitivity: There is a strong push to develop photoinitiators that are highly efficient under visible light, especially from LED sources (e.g., 405 nm). anu.edu.aursc.org This shift away from UV light is driven by safety, cost, and energy efficiency. Derivatives like 2-(4-methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine (B1365473) have shown exceptional performance under near-UV and visible LED irradiation, even outperforming some commercial photoinitiators. rsc.orgresearchgate.net

Two-Component Systems: Research into photoredox pairs, combining a sensitizer (B1316253) dye with a triazine compound like 2,4,6-tris(trichloromethyl)-1,3,5-triazine (B1294688), has shown promise for initiating polymerization under visible light through an electron transfer mechanism. researchgate.net This approach allows for tuning the light absorption range and improving initiation efficiency.

Investigation of Unexplored Applications in Advanced Functional Materials

While well-established in photopolymerization, the unique electronic and chemical properties of the bis(trichloromethyl)triazine scaffold suggest potential in other areas of materials science.

Energetic Materials: The high nitrogen content and thermal stability of the s-triazine ring make it a candidate for energetic materials. researchgate.net Computational studies suggest that introducing specific functional groups (like -NO2 or -N3) can significantly enhance properties such as the heat of formation and density, making these derivatives promising targets for synthetic studies. researchgate.net

Organic Electronics: The electron-deficient nature of the triazine core could be exploited in the design of new materials for organic electronics, such as n-type semiconductors or components in charge-transfer complexes.

Functional Linkers: The sequential and controlled reactivity of chlorinated triazines allows them to be used as trifunctional linkers for creating complex molecular architectures, such as conjugates or polyligands. frontiersin.orgnih.gov Future research could apply this to link different functional moieties, creating advanced materials with tailored optical, electronic, or biological properties.

Deeper Mechanistic Understanding of Complex Photochemical and Thermal Transformations

A thorough understanding of the reaction mechanisms is essential for optimizing performance and designing new derivatives. The primary mechanism for triazine photoinitiators involves the photochemical cleavage of a carbon-chlorine bond to generate a trichloromethyl radical (•CCl3) and a triazinyl radical, both of which can initiate polymerization. evitachem.com

Future research will likely focus on:

Advanced Spectroscopic Techniques: Using techniques like pulse radiolysis and time-resolved spectroscopy to study the transient species (e.g., radical cations) formed during photochemical processes. researchgate.net This can elucidate the kinetics and pathways of radical generation and subsequent reactions.

Influence of Molecular Structure: Systematically studying how modifications to the triazine core or the substituents affect the photochemical quantum yield, absorption spectra, and the reactivity of the generated radicals.

Thermal Decomposition Pathways: Investigating the thermal stability and decomposition mechanisms of these compounds is crucial for applications where they might be exposed to high temperatures, such as in energetic materials or high-performance polymers. Analysis of bond dissociation energies can help predict thermal stability. researchgate.net

Advanced Computational Modeling for Predictive Design and Discovery of New Derivatives

Computational chemistry serves as a powerful tool for accelerating the design and discovery of new triazine derivatives with desired properties, reducing the need for extensive trial-and-error synthesis.

Predicting Energetic Properties: Density Functional Theory (DFT) is used to predict geometries, heats of formation, and detonation characteristics of novel triazine derivatives, guiding the synthesis of new energetic materials. researchgate.net

Structure-Activity Relationships (QSAR): Three-dimensional QSAR (3D-QSAR) models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), can reveal the relationships between structural features and biological or chemical activity. nih.govrsc.org This approach offers a theoretical basis for designing new derivatives with optimized performance.

Spectroscopic Property Prediction: Computational methods, including Time-Dependent Density Functional Theory (TD-DFT), can reliably calculate absorption and emission data for triazine derivatives. This is invaluable for designing new photoinitiators with specific absorption characteristics tailored to particular light sources.

Reaction Pathway Modeling: Computational studies can be used to explore reaction thermodynamics, such as the Gibbs free energies for bond cleavage upon oxidation, helping to predict the most likely reaction pathways and products in electrochemical or photochemical systems. anu.edu.au

The synergy between advanced computational modeling and experimental synthesis will be pivotal in the rational design of the next generation of this compound derivatives for a wide array of advanced applications. nih.gov

Q & A

Basic: What are the optimal synthetic routes and purification strategies for 2,4-bis(trichloromethyl)-1,3,5-triazine derivatives in academic settings?

Answer:

The synthesis of this compound derivatives typically involves nucleophilic substitution reactions, where trichloromethyl groups are introduced via chlorination of methyl groups or through coupling reactions. For example, 2-(4-methoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine (BTMST) is synthesized by reacting 4-methoxystyrene with trichloromethyl triazine precursors under controlled UV light to avoid premature decomposition . Purification often employs column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization using non-polar solvents. Purity verification requires IR spectroscopy (C-Cl stretches at ~750 cm⁻¹) and HPLC (≥98% purity). Handling precautions include inert atmospheres (N₂/Ar) and avoidance of moisture to prevent hydrolysis to toxic HCl gas .

Advanced: How does this compound function as a photoinitiator in two-photon lithography, and what experimental methods validate its mechanism?

Answer:

In two-photon lithography, BTMST acts as a radical photoinitiator by undergoing heterolytic cleavage upon two-photon absorption (λ ≈ 800 nm), generating trichloromethyl radicals and cationic species that crosslink photoresist matrices (e.g., ZrO₂ hybrids). Key validation methods include:

- Time-resolved spectroscopy : To track radical formation kinetics (lifetimes <1 ns).

- Theoretical calculations : Density functional theory (DFT) confirms the energy barrier for bond cleavage (~3.2 eV).

- Gel permeation chromatography (GPC) : Measures molecular weight changes in resist polymers post-exposure.

Recent studies show BTMST enables sub-100 nm feature resolution at printing speeds >10 mm/s, making it critical for microfabrication .

Basic: What are the stability considerations and recommended storage protocols for this compound?

Answer:

The compound is thermally stable up to 150°C but degrades under UV light or moisture, releasing HCl gas. Storage protocols include:

- Temperature : -20°C in amber glass vials.

- Atmosphere : Argon-sealed containers with desiccants (e.g., molecular sieves).

- Incompatibilities : Avoid oxidizers (e.g., peroxides), amines, and strong bases to prevent exothermic decomposition. Stability tests via thermogravimetric analysis (TGA) show <5% mass loss at 100°C over 24 hours .

Advanced: How can researchers analyze contradictory data on the inhibitory effects of this compound metal complexes in enzyme studies?

Answer:

Contradictory inhibition data (e.g., IC₅₀ variations for glutamate racemase) may arise from differences in metal coordination or assay conditions. Methodological approaches include:

- Kinetic assays : Compare inhibition under varying pH, temperature, and substrate concentrations.

- Gel filtration chromatography : Assess oligomeric state changes in enzymes (e.g., monomer ↔ tetramer transitions) induced by metal complexes.

- Isothermal titration calorimetry (ITC) : Quantify binding affinities and stoichiometry. For example, Zn(II) complexes (IC₅₀ = 12 µM) show stronger inhibition than Mn(III) analogs (IC₅₀ = 45 µM) due to tighter active-site binding .

Basic: What analytical techniques are essential for characterizing this compound and its derivatives?

Answer:

Critical techniques include:

- NMR spectroscopy : ¹³C NMR identifies trichloromethyl carbons (δ ≈ 95–100 ppm).

- Mass spectrometry (HRMS) : Confirms molecular ions (e.g., [M+H]⁺ for C₁₂H₇Cl₆N₃O: m/z 422.85).

- X-ray crystallography : Resolves Cl···Cl interactions (3.5 Å spacing) in crystal lattices.

- UV-Vis spectroscopy : Monitors photolytic activity (λmax ≈ 320 nm for BTMST) .

Advanced: How do structural modifications to this compound influence its bioactivity in agrochemical applications?

Answer:

Substituent effects are studied via:

- QSAR modeling : Correlates electron-withdrawing groups (e.g., -Cl, -CF₃) with herbicidal activity.

- Comparative bioassays : 2,4-Bis(trichloromethyl)-6-methyl-1,3,5-triazine (Appolo-577) shows 90% inhibition of Amaranthus retroflexus at 50 ppm, whereas phenyl-substituted analogs are less active.

- Metabolite profiling : LC-MS identifies trichloroacetic acid as a degradation byproduct, which contributes to phytotoxicity .

Advanced: What strategies mitigate toxicity risks during in vitro studies involving this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.